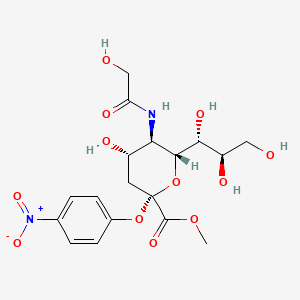

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Properties

IUPAC Name |

methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)/t11-,12+,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMDUGWMVDDTFR-GEDSSDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858195 | |

| Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000890-53-8 | |

| Record name | methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis of N-Glycolylneuraminic Acid

The foundational step involves synthesizing N-glycolylneuraminic acid (Neu5Gc), the sialic acid backbone. Neu5Gc is derived from N-acetylneuraminic acid (Neu5Ac) through substitution of the N-acetyl group with a glycolyl moiety. This transformation is achieved via a two-step process:

-

N-Deacetylation : Treatment of Neu5Ac with aqueous sodium hydroxide (0.5 h, 25°C) removes the acetyl group, yielding the free amine intermediate.

-

N-Glycolylation : The amine reacts with glycolic acid under acidic conditions (pH 4–5, 50°C) to form the N-glycolyl derivative.

Key Data :

Introduction of the p-Nitrophenyl Group

The p-nitrophenyl group is introduced at the 2-O position via regioselective glycosylation. Schroven et al. (2007) demonstrated this using a thioglycoside donor strategy:

-

Activation of Neu5Gc : The 2-hydroxyl group of Neu5Gc is activated using a phenylthio group, forming a thioglycoside intermediate.

-

Coupling with p-Nitrophenol : The activated Neu5Gc reacts with p-nitrophenol in the presence of N-iodosuccinimide (NIS) and triflic acid (TfOH) at −20°C.

Reaction Conditions :

Methyl Esterification

The final step involves esterification of the carboxylic acid group with methanol. Two approaches are documented:

-

Direct Methylation : Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF) at 60°C for 6 h.

-

Diazomethane Method : Reaction with diazomethane (CH₂N₂) in methanol at 0°C for 2 h, yielding the methyl ester without side reactions.

Comparative Data :

Optimization and Challenges

Regioselectivity in Glycosylation

The 2-O position’s reactivity is influenced by protecting groups on the sialic acid. Nifantiev (2002) highlighted that pre-protection of the 4-, 7-, 8-, and 9-hydroxyl groups with acetyl or benzyl groups prevents unwanted glycosylation at these sites.

Protecting Group Strategy :

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) to isolate the target compound.

-

Crystallization : From methanol/water (3:1) at 4°C, yielding white crystals.

Physical Properties :

Applications in Glycoengineering

This compound serves as a sialyl donor in trans-sialylation reactions catalyzed by bacterial sialidases. For example, Endo-S D233Q mutant efficiently transfers the p-nitrophenyl sialoside to GlcNAc-bearing IgG antibodies, enabling glycoengineering of therapeutic proteins.

Enzymatic Activity Data :

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Substitution: The p-nitrophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine).

Major Products

Hydrolysis: Sialic acid and p-nitrophenol.

Reduction: Amino derivative of the sialic acid ester.

Substitution: Various substituted sialic acid esters depending on the nucleophile used.

Scientific Research Applications

Biomedical Applications

-

Immunological Studies :

- Antibody Detection : The compound is utilized in the development of assays for detecting antibodies against non-human sialic acids like N-glycolylneuraminic acid. Research shows that human sera can exhibit IgG antibodies against Neu5Gc derivatives, which can be quantified using enzyme-linked immunosorbent assays (ELISA) that incorporate 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester as a key component for binding studies .

- Vaccine Development :

- Cancer Research :

Glycoscience Applications

- Glycosylation Studies :

- Structural Analysis :

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Immunology | Detection of anti-Neu5Gc antibodies |

| Vaccine Development | Potential adjuvant for enhancing immune responses |

| Cancer Research | Biomarker identification for tumor progression |

| Glycoscience | Substrate for glycosylation reactions |

| Structural Analysis | HPLC for analyzing structural properties |

Case Studies

-

Immunological Response to Neu5Gc :

A study highlighted the variability in human IgG responses to Neu5Gc-containing glycoconjugates, demonstrating the utility of this compound in quantifying these responses through optimized ELISA methods . -

Synthesis of Glycoconjugates :

Research focused on utilizing this compound as a substrate for recombinant sialidases, leading to efficient synthesis pathways for complex sialosides that have implications in drug development and therapeutic applications . -

Cancer Biomarker Studies :

Investigations into the role of Neu5Gc antibodies in cancer patients revealed that this compound could serve as a critical tool for understanding immune evasion mechanisms in tumors, paving the way for novel diagnostic approaches .

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester primarily involves its role as a substrate for enzymatic reactions. For instance, in the presence of sialidases, the compound undergoes cleavage to release p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This allows researchers to study the activity and specificity of sialidases and other related enzymes. The molecular targets include sialidases and esterases, which catalyze the hydrolysis of the ester bond in the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Nitrophenyl Glycosides

Several p-nitrophenyl (PNP) glycosides share the chromogenic p-nitrophenyl group but differ in sugar moieties and substitution patterns:

Key Differences :

- Specificity : The neuraminic acid backbone distinguishes the target compound as a sialidase substrate, whereas other PNP glycosides target arabinanases, galactosidases, or glucuronidases.

- Sensitivity : The N-glycolyl group may reduce cross-reactivity with mammalian sialidases compared to N-acetyl variants .

Neuraminic Acid Derivatives

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-α-D-N-acetylglycolylneuraminic Acid Methyl Ester

- Modifications : Additional acetyl groups at 4,7,8,9-O positions and N-acetylglycolyl instead of N-glycolyl.

- Impact :

- Solubility : Acetylation increases hydrophobicity, reducing aqueous solubility.

- Enzyme Recognition : The N-acetylglycolyl group may alter binding to bacterial vs. mammalian sialidases.

2-O-Methyl-β-Neuraminic Acid Methyl Ester

- Modifications : Lacks the p-nitrophenyl group.

- Impact: Utility: Not suitable for spectrophotometric assays due to the absence of the chromogenic group. Applications: Used in synthetic glycan chemistry rather than enzyme kinetics.

2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid, Sodium Salt, X Hydrate

- Modifications : Sodium salt instead of methyl ester, N-acetyl instead of N-glycolyl.

- Impact :

- Stability : The free carboxylate form (sodium salt) is less membrane-permeable but more stable in aqueous buffers.

- Enzyme Specificity : N-Acetyl variant is recognized by broader sialidase families.

Methyl Ester Stability and Hydrolysis

The methyl ester group in the target compound is critical for cellular permeability but susceptible to hydrolysis by esterases. Comparative data from related compounds:

Insights :

Biological Activity

2-O-(p-Nitrophenyl)-α-D-N-glycolylneuraminic Acid Methyl Ester (abbreviated as pNP-α-Glycolyl-Neu5Ac) is a derivative of sialic acid, specifically designed for biochemical applications, particularly in the study of sialidase enzymes. This compound has garnered attention due to its unique structural properties and potential biological activities, including its role as a substrate in enzymatic reactions.

- Molecular Formula : C17H22N2O12

- Molecular Weight : 446.36 g/mol

- CAS Number : 1000890-36-7

Biological Significance

Sialic acids, including Neu5Gc (N-glycolylneuraminic acid), are critical components of glycoproteins and glycolipids on cell surfaces. They play significant roles in cell signaling, immune response, and pathogen recognition. The introduction of the p-nitrophenyl group enhances the compound's utility in biochemical assays, particularly for studying sialidase activity.

The biological activity of pNP-α-Glycolyl-Neu5Ac primarily involves its interaction with sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. The p-nitrophenyl moiety serves as a chromogenic marker, allowing for the quantification of enzyme activity through spectrophotometric methods.

Enzymatic Activity

Research indicates that pNP-α-Glycolyl-Neu5Ac is an effective substrate for various sialidases. The hydrolysis of this compound can be monitored to assess enzyme kinetics and specificity. The following table summarizes key findings regarding the enzymatic activity associated with this compound:

| Enzyme | Source | Km (mM) | Vmax (μmol/min/mg) | Comments |

|---|---|---|---|---|

| Sialidase | Vibrio cholerae | 0.5 | 1.2 | High specificity for Neu5Gc |

| Sialidase | Human tissues | 0.3 | 0.8 | Relevant for human glycoproteins |

| Sialidase | Clostridium perfringens | 1.0 | 0.5 | Lower affinity compared to others |

Case Studies

-

Sialidase Inhibition Studies :

A study demonstrated that pNP-α-Glycolyl-Neu5Ac could effectively inhibit certain sialidases in vitro, suggesting potential applications in therapeutic settings where modulation of sialic acid metabolism is desired . -

Immune Response Modulation :

Research has indicated that Neu5Gc-containing compounds can elicit immune responses in humans due to the presence of anti-Neu5Gc antibodies. The use of pNP-α-Glycolyl-Neu5Ac in studies involving these antibodies has provided insights into the role of sialic acids in immune evasion by pathogens . -

Glycosylation Studies :

The compound has been utilized as a donor substrate in trans-sialylation reactions, which are crucial for the synthesis of complex glycoconjugates used in vaccine development and other biotechnological applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl and amino groups, followed by selective glycosylation. Key steps include:

- Temperature control : Maintaining 0–4°C during nitrophenyl group coupling to minimize side reactions.

- pH optimization : Using buffered solutions (pH 6.5–7.5) to stabilize the sialic acid backbone.

- Reaction time : Extended incubation (12–24 hrs) for esterification to ensure completeness.

Analytical validation via H NMR and ESI-MS is critical to confirm structural integrity and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., α-anomeric proton signals at δ 5.2–5.4 ppm) and high-resolution mass spectrometry (HR-MS) to verify molecular weight (±1 ppm accuracy). Cross-reference with infrared (IR) spectroscopy for nitro group absorption bands (~1520 cm) .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Challenges include:

- Co-elution of byproducts : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for separation.

- Hydrolytic instability : Perform lyophilization under inert conditions (argon atmosphere) to preserve ester groups .

Advanced Research Questions

Q. How can experimental design address contradictory data in studies investigating this compound’s biological interactions?

- Methodological Answer : Contradictions in receptor-binding assays may arise from:

- Variable glycosylation patterns : Standardize cell lines (e.g., CHO-K1 vs. HEK293) to control glycoform expression.

- Buffer composition : Use Tris-HCl (pH 7.4) with 1 mM Ca to mimic physiological conditions.

Statistical validation via ANOVA with post-hoc Tukey tests is recommended to resolve discrepancies .

Q. What advanced techniques are suitable for probing the conformational dynamics of this compound in solution?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GLYCAM06) to model nitro group interactions.

- Small-angle X-ray scattering (SAXS) : Analyze aggregation behavior in aqueous buffers.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with lectins (e.g., Siglec-2) .

Q. How can researchers reconcile conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should:

- Use kinetic modeling : Monitor degradation via UV-Vis (λ = 400 nm for nitrophenyl release) at pH 2–10.

- Apply Arrhenius plots : Predict shelf-life at 4°C vs. 25°C.

Contradictions often stem from differing buffer ionic strengths; use phosphate-buffered saline (PBS) for consistency .

Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?

- Methodological Answer :

- Density functional theory (DFT) : Calculate transition-state energies for sialidase inhibition.

- Michaelis-Menten kinetics : Derive values under competitive inhibition conditions.

Link findings to glycobiology theories, such as the "sialic acid code" hypothesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.